molecular formula C24H15NO4 B491921 Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate CAS No. 691370-15-7

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B491921
CAS No.: 691370-15-7
M. Wt: 381.4g/mol
InChI Key: SPYQCJUKMVLDOW-UHFFFAOYSA-N
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Description

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound with the molecular formula C24H15NO4. This compound belongs to the class of heterocyclic compounds known as indoles, which are characterized by a fused ring structure containing nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization to introduce the benzyl ester and other substituents. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization: Introduction of the benzyl ester group can be done via esterification reactions, often using benzyl alcohol and a carboxylic acid derivative in the presence of a catalyst like sulfuric acid.

    Cyclization and Oxidation: The formation of the fused ring structure and introduction of the oxo groups typically involve cyclization reactions followed by oxidation using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes

Scientific Research Applications

Chemistry

In chemistry, Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the interactions of this compound with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological pathways makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetics in preclinical and clinical settings.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials. Industrial research aims to optimize its production and application to enhance performance and reduce costs.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.

    Benzyl indole-2-carboxylate: A related compound with a benzyl ester group but lacking the fused ring structure.

    6,11-Dioxo-6,11-dihydrobenzo[f]quinoline-12-carboxylate: A compound with a similar fused ring system but different heteroatoms.

Uniqueness

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is unique due to its specific combination of functional groups and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO4/c26-22-16-10-4-5-11-17(16)23(27)21-20(22)19(18-12-6-7-13-25(18)21)24(28)29-14-15-8-2-1-3-9-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYQCJUKMVLDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C3C=CC=CN3C4=C2C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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